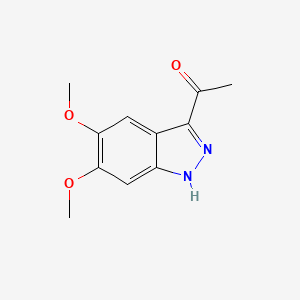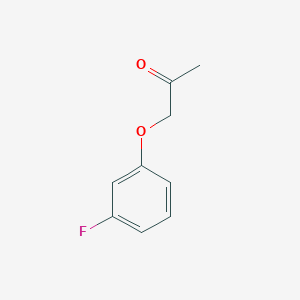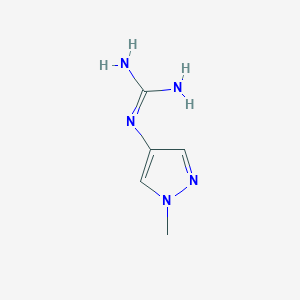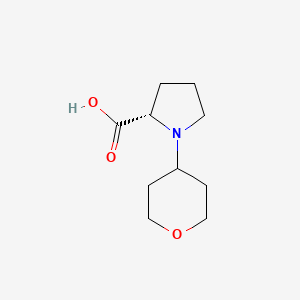
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid is a chiral compound that features a tetrahydropyran ring fused to a pyrrolidine ring with a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized using the Paal-Knorr pyrrole condensation method, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
Coupling of the Two Rings:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective catalysts, solvents, and reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
科学研究应用
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including inhibitors of semicarbazide-sensitive amine oxidase (SSAO) and modulators of NMDA receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex molecules, enabling the construction of various oxacycles and heterocycles.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor modulation.
作用机制
The mechanism of action of (2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: As an inhibitor of SSAO, the compound binds to the active site of the enzyme, preventing its normal function and thereby modulating the levels of biogenic amines in the body.
Receptor Modulation: The compound can modulate NMDA receptors by binding to specific sites, influencing the receptor’s activity and affecting neurotransmission.
相似化合物的比较
Similar Compounds
Tetrahydro-4H-pyran-4-one: A similar compound with a six-membered oxygen-containing heterocycle, used in organic synthesis and medicinal chemistry.
Tetrahydro-4H-thiopyran-4-one: Another similar compound with a sulfur atom in the ring, used in the synthesis of stable free radicals and biologically active substances.
Uniqueness
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid is unique due to its chiral nature and the presence of both a tetrahydropyran and pyrrolidine ring, which confer distinct chemical and biological properties. Its ability to inhibit SSAO and modulate NMDA receptors sets it apart from other similar compounds.
属性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c12-10(13)9-2-1-5-11(9)8-3-6-14-7-4-8/h8-9H,1-7H2,(H,12,13)/t9-/m0/s1 |
InChI 键 |
VPEJNVLGEJBYLH-VIFPVBQESA-N |
手性 SMILES |
C1C[C@H](N(C1)C2CCOCC2)C(=O)O |
规范 SMILES |
C1CC(N(C1)C2CCOCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(1,8-Naphthyridin-2-yl)ethyl]piperidin-2-one](/img/structure/B8745565.png)
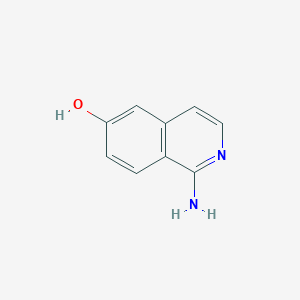
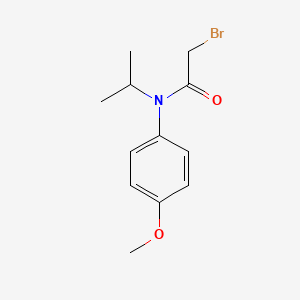
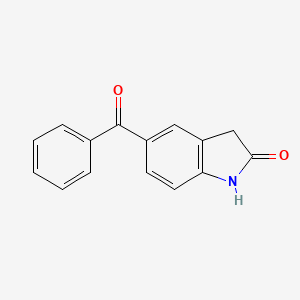
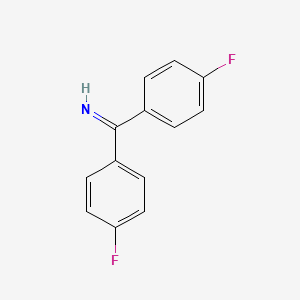
![Methanone, [4-(3-azetidinyl)-1-piperazinyl]cyclopropyl-](/img/structure/B8745599.png)
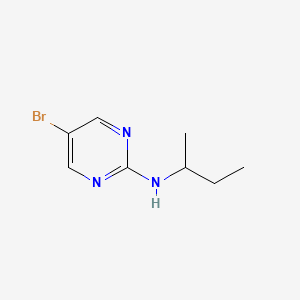
![Spiro[4.5]decane-6-carbaldehyde](/img/structure/B8745607.png)
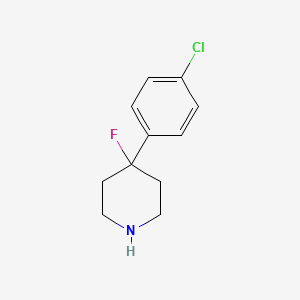
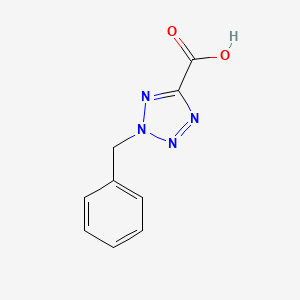
![7-Methoxy-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-A]quinazoline](/img/structure/B8745629.png)
